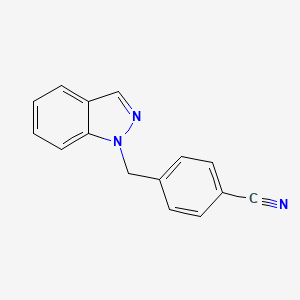

4-(Indazol-1-ylmethyl)benzonitrile

Description

BenchChem offers high-quality 4-(Indazol-1-ylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Indazol-1-ylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-(indazol-1-ylmethyl)benzonitrile |

InChI |

InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)11-18-15-4-2-1-3-14(15)10-17-18/h1-8,10H,11H2 |

InChI Key |

WJRFNHIHWJALTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-((1H-Indazol-1-yl)methyl))benzonitrile

A Note to the Reader: Publicly available scientific data on 4-(Indazol-1-ylmethyl)benzonitrile is limited. However, extensive research exists for a structurally related and pharmaceutically significant compound, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the aromatase inhibitor Letrozole. This guide will focus on providing a comprehensive overview of this triazole analogue, with the understanding that its chemical properties and synthesis may offer valuable insights for researchers interested in the indazole counterpart.

Introduction: A Pivotal Intermediate in Aromatase Inhibitor Synthesis

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a critical building block in the pharmaceutical industry, primarily recognized for its role as a precursor to Letrozole, a potent nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2] The molecule's structure, featuring a benzonitrile group linked to a triazole moiety via a methylene bridge, is key to its function in the Letrozole synthesis pathway.[2] The presence of the triazole ring is a common feature in many antifungal and antimicrobial agents, suggesting a broader potential for biological activity.[3] This guide provides an in-depth analysis of its synthesis, chemical properties, and the analytical techniques used for its characterization.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile are fundamental to its reactivity and handling.

Chemical Structure

Caption: Workflow for Synthesis Method A.

Chemical Reactivity and Stability

The reactivity of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is governed by its functional groups: the triazole ring, the benzonitrile moiety, and the methylene bridge.

-

N-Alkylation: The triazole ring can undergo further alkylation, although the existing substitution at N1 directs reactivity.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further derivatization.

-

Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the substitution pattern influenced by the existing substituents.

-

Stability: The compound should be stored in a dry, cool environment (2-8°C) to prevent degradation. [4]It is incompatible with strong acids, strong oxidizing agents, and reducing agents. [5]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring, the methylene bridge, and the benzene ring. The protons on the triazole ring (C-H) would appear as singlets in the downfield region. The methylene protons (-CH₂-) would likely appear as a singlet, and the aromatic protons would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring (two doublets).

-

¹³C NMR: The carbon NMR would show signals for each unique carbon atom in the molecule, including the carbons of the triazole and benzene rings, the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching vibrations from the aromatic and triazole rings.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (184.20 g/mol ). Fragmentation patterns would likely involve the cleavage of the methylene bridge and fragmentation of the triazole and benzonitrile moieties.

Applications in Drug Discovery and Development

The primary and most well-documented application of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is as a key intermediate in the synthesis of Letrozole. [2]Letrozole is an aromatase inhibitor that works by blocking the conversion of androgens to estrogens, a critical step in the growth of hormone-receptor-positive breast cancers. [6] The indazole scaffold, a close structural relative of the triazole ring system, is also a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. [7][8]This suggests that 4-(Indazol-1-ylmethyl)benzonitrile and its derivatives could be valuable starting points for the discovery of new bioactive molecules. The indazole nucleus can act as a bioisostere for phenol and indole, offering advantages in terms of metabolic stability and lipophilicity. [7]

Caption: Applications and research potential.

Safety and Handling

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator. [5]It is harmful if swallowed, in contact with skin, or if inhaled. [5]Standard laboratory safety protocols should be followed to avoid contact and inhalation. [5]

Conclusion

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a compound of significant interest to the pharmaceutical industry due to its essential role in the synthesis of Letrozole. While detailed public data on its chemical properties is somewhat limited, its synthesis is well-established, with methods available to produce it with high yield and selectivity. The structural motifs present in this molecule, particularly the triazole ring, suggest potential for its use in the development of other biologically active compounds. For researchers investigating related structures, such as 4-(Indazol-1-ylmethyl)benzonitrile, the information presented here provides a valuable foundation for synthesis, characterization, and potential applications.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]

- 4. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Structure Elucidation of 4-(Indazol-1-ylmethyl)benzonitrile: A Multi-Technique Spectroscopic and Analytical Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are explored for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The precise characterization of these molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and enabling regulatory compliance. This guide provides an in-depth, field-proven workflow for the complete structure elucidation of a model indazole derivative, 4-(indazol-1-ylmethyl)benzonitrile. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to build an unassailable structural proof.

Foundational Strategy: Synthesis and The Rationale for Elucidation

The journey to structure elucidation begins with the synthesis of the target compound. A common and efficient route to 4-(indazol-1-ylmethyl)benzonitrile is the nucleophilic substitution reaction between the sodium salt of indazole and 4-(bromomethyl)benzonitrile in a suitable polar aprotic solvent like dimethylformamide (DMF).[7][8][9]

A critical challenge in the synthesis of N-substituted indazoles is regioselectivity. The indazole anion can be alkylated at either the N1 or N2 position, leading to two distinct isomers.[10][11] While the 1H-tautomer is generally more thermodynamically stable, the reaction conditions can influence the N1/N2 product ratio.[12][13] Therefore, a robust analytical workflow is not merely confirmatory but essential to definitively prove the formation of the desired N1 isomer and rule out the N2 counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 4-(indazol-1-ylmethyl)benzonitrile, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are employed to create a complete architectural map.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the chemical environment and connectivity of every proton in the molecule. The key diagnostic signals that differentiate the N1 and N2 isomers are the chemical shifts of the methylene bridge protons (-CH₂-) and the H3 proton of the indazole ring. In the N1 isomer, the methylene protons are deshielded by the adjacent pyrazole ring nitrogen and the benzonitrile ring, while the H3 proton appears as a distinct singlet in the aromatic region.

Predicted ¹H NMR Signals (400 MHz, CDCl₃):

-

δ ~8.10 ppm (s, 1H): H3 proton of the indazole ring. Its downfield shift is characteristic.

-

δ ~7.80 ppm (d, 1H): H7 proton of the indazole ring.

-

δ ~7.65 ppm (d, 2H): Protons on the benzonitrile ring ortho to the nitrile group.

-

δ ~7.45 ppm (d, 1H): H4 proton of the indazole ring.

-

δ ~7.35 ppm (t, 1H): H6 proton of the indazole ring.

-

δ ~7.25 ppm (d, 2H): Protons on the benzonitrile ring meta to the nitrile group.

-

δ ~7.15 ppm (t, 1H): H5 proton of the indazole ring.

-

δ ~5.60 ppm (s, 2H): Methylene bridge (-CH₂-) protons. This singlet is a key signature.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. The presence of the nitrile carbon (~118 ppm) and the methylene bridge carbon (~50 ppm) are crucial confirmation points.

2D NMR: Confirming Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, confirming the relationships between adjacent protons on the indazole and benzonitrile rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon atom. This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing regiochemistry. A key correlation will be observed between the methylene bridge protons (~5.60 ppm) and the C7a and C3 carbons of the indazole ring, a connection only possible in the N1 isomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[15]

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a high signal-to-noise ratio.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ and CH₂ signals.

-

2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters according to established methods.[16]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).

Data Summary: Expected NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Indazole-H3 | ~8.10 (s) | ~134.0 | C4, C7a |

| Indazole-H4 | ~7.45 (d) | ~121.5 | C3, C5, C7a |

| Indazole-H5 | ~7.15 (t) | ~122.0 | C4, C6, C7 |

| Indazole-H6 | ~7.35 (t) | ~127.0 | C4, C5, C7a |

| Indazole-H7 | ~7.80 (d) | ~110.0 | C5, C7a |

| Methylene (-CH₂-) | ~5.60 (s) | ~50.0 | C3, C7a, Benzonitrile-C1', C2'/C6' |

| Benzonitrile-H2'/H6' | ~7.25 (d) | ~128.0 | C4', -CN |

| Benzonitrile-H3'/H5' | ~7.65 (d) | ~132.5 | C1', C4', -CN |

| Nitrile (-CN) | - | ~118.0 | - |

| Quaternary Carbons | - | ~112.0 (C4'), ~133.5 (C7a), ~141.0 (C3a), ~142.0 (C1') | - |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which confirms its elemental composition, and its fragmentation pattern, which offers corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, HRMS can measure the mass of the molecular ion with high precision.

-

Molecular Formula: C₁₅H₁₁N₃

-

Monoisotopic Mass: 233.0953 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 234.1031

Observing this ion at the calculated m/z value confirms the elemental formula.

Tandem Mass Spectrometry (MS/MS)

By isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragments. The weakest bond is the N-CH₂ bond, making its cleavage a likely primary fragmentation pathway.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use an LC-MS system equipped with an ESI source.

-

Analysis: Infuse the sample or inject it onto a C18 column. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

MS/MS: Perform a product ion scan on the precursor ion at m/z 234.1 to obtain the fragmentation spectrum.

Visualization: Predicted MS/MS Fragmentation Pathway```dot

Caption: Integrated workflow for structure elucidation.

The process is one of logical deduction:

-

MS confirms the correct elemental formula.

-

FTIR confirms the presence of key functional groups, specifically the nitrile.

-

¹H and ¹³C NMR provide the complete atom inventory and their immediate electronic environments.

-

COSY and HSQC connect the protons and carbons into individual spin systems (the indazole and benzonitrile rings).

-

HMBC provides the final, irrefutable link, connecting the methylene bridge to the N1 position of the indazole ring, confirming the desired regiochemistry and completing the structural puzzle.

This comprehensive, multi-technique approach ensures the unambiguous identification and structural elucidation of 4-(indazol-1-ylmethyl)benzonitrile, providing the trustworthy and authoritative data required for progression in research and drug development.

References

-

Shaikh, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

-

IGI Global. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. IGI Global Scientific Publishing. [Link]

-

Li, X., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

-

Upmanyu, N., et al. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

ResearchGate. (n.d.). Structure and synthesis of indazole. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

-

Wang, Z-L., & Li, Y-F. (2008). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o975. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877. [Link]

-

Fainstein, C., et al. (2004). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 42(10), 874-877. [Link]

-

Narender, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]

-

PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Öztürk, S., et al. (2007). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3510. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

-

Yilmaz, I., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

Tiekink, E. R. T., & Jotani, M. M. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1195-1200. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 642-646. [Link]

-

Pérez-Medina, C., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7366-7377. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. IJTSRD. [Link]

-

Khan, K. M., et al. (2018). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 50(Special Issue G), 101-106. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control. ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. igi-global.com [igi-global.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 8. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. epfl.ch [epfl.ch]

- 15. rsc.org [rsc.org]

- 16. repositorio.uchile.cl [repositorio.uchile.cl]

The Indazole Nucleus: A Privileged Scaffold in Modern Pharmacopeia

Executive Summary

The indazole nucleus (1H-indazole) has transcended its status as a mere structural curiosity to become a "privileged scaffold" in contemporary drug discovery. Structurally defined by a benzene ring fused to a pyrazole, this bicycle offers a unique constellation of physicochemical properties—specifically, amphoteric hydrogen bonding capabilities and enhanced metabolic stability—that distinguish it from its carbocyclic analogue, indole. This guide analyzes the biological significance of the indazole motif, focusing on its critical role in kinase inhibition and DNA repair modulation (PARP), supported by validated experimental workflows and mechanistic insights.

The Chemo-Structural Advantage: Why Indazole?

Bioisosterism and Metabolic Stability

In medicinal chemistry, the indole ring (found in Tryptophan) is a ubiquitous pharmacophore. However, the electron-rich C3 position of indole is a notorious metabolic liability, susceptible to oxidative metabolism by Cytochrome P450 enzymes.

The indazole switch —replacing the C3 carbon of indole with a nitrogen atom (N2)—confers two distinct advantages:

-

Metabolic Hardening: The N2 atom lowers the electron density of the heterocyclic ring, significantly reducing susceptibility to oxidative attack and improving the molecule's metabolic half-life (

). -

Dual H-Bonding Capability: Unlike indole (strictly a donor via N1-H), indazole acts as both a hydrogen bond donor (N1-H) and an acceptor (N2).[1] This amphoteric nature allows for more complex interaction networks within protein binding pockets, particularly the "hinge region" of kinases.

Tautomeric Versatility

Indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2] While the 1H-tautomer is thermodynamically favored in the gas phase and solution (by ~2–4 kcal/mol), the energy barrier is low enough that the local protein environment can select the specific tautomer required for optimal binding affinity.

Figure 1: Chemo-structural comparison illustrating the 'Indazole Switch' for metabolic stability and functional versatility.

Mechanistic Case Studies in Oncology

Kinase Inhibition: The Hinge Binder (Axitinib)

Drug: Axitinib (Inlyta) Target: VEGFR 1/2/3 Mechanism: ATP-Competitive Inhibition

In the design of Type I kinase inhibitors, the inhibitor must compete with Adenosine Triphosphate (ATP) for the deep cleft between the N- and C-lobes of the kinase. This cleft is lined by the "hinge region."

-

The Indazole Role: In Axitinib, the indazole moiety serves as the anchor.[3][4] The N1-H functions as a hydrogen bond donor to the backbone carbonyl of the hinge residues, while the N2 acts as an acceptor for the backbone amide. This bidentate interaction mimics the adenine ring of ATP, locking the drug into the active site with nanomolar affinity (

< 1 nM for VEGFR2).

PARP Inhibition: The Nicotinamide Mimic (Niraparib)

Drug: Niraparib (Zejula) Target: PARP1/2 Mechanism: PARP Trapping

Poly(ADP-ribose) polymerases (PARP) use

-

The Indazole Role: Niraparib utilizes an indazole-carboxamide moiety. This structure is a direct bioisostere of the nicotinamide portion of

. -

The Trap: By competing with

, Niraparib does not merely inhibit catalytic activity; it locks the PARP enzyme onto the DNA strand. This "trapped" PARP-DNA complex is more cytotoxic than the unrepaired break itself, leading to replication fork collapse—a concept known as synthetic lethality, particularly effective in BRCA-mutated cancers.

Data Summary: FDA-Approved Indazole Therapeutics[6]

The following table summarizes key approved agents, highlighting the structural role of the indazole nucleus.

| Drug Name | Primary Target | Indication | Indazole Structural Role |

| Axitinib | VEGFR 1-3 | Renal Cell Carcinoma | Hinge Binder: Mimics ATP adenine ring; forms H-bonds with kinase backbone. |

| Niraparib | PARP 1/2 | Ovarian Cancer | Substrate Mimic: Bioisostere of Nicotinamide ( |

| Pazopanib | VEGFR/PDGFR | Sarcoma / RCC | Scaffold Core: Orients side chains for hydrophobic pocket occupation. |

| Entrectinib | TRK A/B/C | NTRK+ Solid Tumors | Hinge Binder: Critical for CNS penetration and kinase selectivity. |

| Granisetron | 5-HT3 | Nausea (CINV) | Pharmacophore: Mimics serotonin indole core but with higher stability. |

Experimental Protocol: High-Throughput Kinase Inhibition Assay

Objective: Determine the

Principle: The assay measures the conversion of ATP to ADP by the kinase. A secondary reaction converts the generated ADP into a detectable light signal.

Reagents & Setup

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Substrate: Poly (Glu, Tyr) 4:1 peptide.

-

Controls:

-

Max Signal (Positive): Enzyme + Substrate + DMSO (No Inhibitor).

-

Min Signal (Negative): No Enzyme (Background).

-

Reference: Axitinib (10-point dose response).

-

Step-by-Step Workflow

-

Compound Preparation:

-

Prepare 100x stocks of indazole derivatives in 100% DMSO.

-

Perform 3-fold serial dilutions in a source plate (10 concentrations).

-

-

Enzyme Reaction Initiation:

-

Dispense 5

L of Kinase/Peptide mix into a 384-well low-volume white plate. -

Add 50 nL of compound (using acoustic dispenser or pin tool).

-

Incubate for 10 minutes at RT (allows compound to bind hinge region).

-

-

ATP Addition:

-

Add 5

L of ATP ( -

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 10

L of ADP-Detection Reagent (stops kinase reaction, converts ADP -

Incubate 40 minutes.

-

-

Data Acquisition:

-

Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

-

Data Analysis & Validation

-

Normalization: Calculate % Inhibition =

. -

Curve Fitting: Fit data to a 4-parameter logistic equation to derive

. -

Quality Control (Z-Factor):

-

Acceptance Criteria:

.

-

Figure 2: Standardized workflow for High-Throughput Kinase Inhibition Screening.

References

-

Singampalli, A. et al. (2025).[4] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[4][6]

-

Zhang, S.G. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

PharmaBlock. (n.d.). Indazoles in Drug Discovery: Bioisosteres and Scaffolds. PharmaBlock Whitepaper.

-

Hu-Lowe, D.D. et al. (2008). Preclinical characterization of axitinib (AG-013736), a novel sequence-derived inhibitor of VEGF receptors. Clinical Cancer Research.

-

Jones, P. et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.[7] Journal of Medicinal Chemistry.

-

Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Benzonitrile Moiety: A Pillar of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzonitrile group, a simple fusion of a benzene ring and a cyano functional group, has emerged as a cornerstone in contemporary drug design. Its prevalence in a wide array of approved pharmaceuticals is not coincidental but rather a testament to its unique and highly tunable physicochemical properties. This guide provides an in-depth analysis of the benzonitrile moiety from the perspective of a medicinal chemist. We will explore its fundamental electronic and stereochemical characteristics, dissect its role in target binding interactions, and evaluate its function as a versatile bioisostere. Furthermore, this document will cover the moiety's typical metabolic fate, safety profile, and showcase its strategic implementation in successful drug candidates, particularly within the domain of kinase inhibition. Detailed protocols and workflows are presented to provide a practical framework for researchers and drug development professionals aiming to leverage this privileged scaffold in their own discovery programs.

Part 1: Foundational Physicochemical Properties of the Benzonitrile Moiety

The strategic incorporation of a benzonitrile group into a drug candidate is predicated on its distinct electronic and steric profile. Understanding these foundational properties is critical to predicting and optimizing a molecule's behavior in vitro and in vivo.

Electronic and Stereochemical Profile

The cyano group (-C≡N) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This has profound implications for the attached benzene ring:

-

Aromatic Ring Deactivation: The strong electron-withdrawing nature polarizes the aromatic π-system, which can render the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This is a common strategy to block metabolically labile positions and improve a drug's half-life.

-

Enhanced Electrophilicity: The nitrile carbon becomes more electrophilic, a property that can be exploited in certain covalent inhibitor designs, although the nitrile group itself is generally not highly reactive toward nucleophiles unless specifically activated.[1][4]

-

Linear and Rigid Geometry: The sp-hybridized nitrile is linear and conformationally rigid. This allows it to act as a rigid linker or a vector to precisely orient other functional groups toward their intended binding partners, minimizing the entropic penalty upon binding.

Impact on Solubility and Lipophilicity

The benzonitrile moiety is a moderately polar functional group that can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While the benzene ring is lipophilic, the nitrile group introduces a significant dipole moment, increasing polarity. This allows chemists to finely tune a molecule's lipophilicity (LogP) to strike the delicate balance between aqueous solubility and membrane permeability required for oral bioavailability.[3]

| Property | Value | Implication in Drug Design |

| Molecular Formula | C₇H₅N | A relatively small, synthetically accessible moiety. |

| Molecular Weight | 103.12 g/mol [5][6] | Low molecular weight addition for property modulation. |

| logP (Octanol/Water) | 1.56 - 1.6[6][7] | Moderately lipophilic, can reduce overall LogP when replacing more lipophilic groups. |

| Boiling Point | 190.7 °C[7][8] | High, indicating strong intermolecular forces. |

| Aqueous Solubility | Poor (<0.5 g/100 mL)[5][8] | The moiety itself is poorly soluble, but its polarity can improve the solubility of larger molecules. |

| IR Absorption | ~2230 cm⁻¹[2] | Characteristic spectroscopic handle for reaction monitoring. |

Part 2: The Role of Benzonitrile in Target Engagement

The utility of the benzonitrile group extends beyond simple property modulation; it is an active participant in establishing high-affinity binding to biological targets. Its electronic features enable a range of crucial non-covalent interactions.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrile's nitrogen atom allows it to serve as an effective hydrogen bond acceptor from donor residues in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, asparagine, or glutamine.[9][10]

-

Dipole-Dipole and Polar Interactions: The strong dipole of the nitrile group can engage in favorable polar interactions within the binding pocket, contributing significantly to binding affinity.[3][11]

-

Modulation of π-Interactions: By withdrawing electron density, the nitrile group can polarize the aromatic ring, enhancing its ability to participate in π-π stacking or π-cation interactions with complementary aromatic or charged residues in the target protein.[3]

Caption: Interactions of the benzonitrile moiety in a protein active site.

Part 3: A Versatile Bioisostere in Lead Optimization

Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is exchanged for another to improve properties while retaining desired biological activity.[12][13] The benzonitrile moiety is a particularly effective and versatile bioisostere.

Bioisostere for Carbonyls and Halogens

The nitrile's ability to act as a hydrogen bond acceptor makes it an excellent bioisostere for a ketone or amide carbonyl.[3] This is exemplified in aromatase inhibitors like anastrozole and letrozole, where the nitrile is crucial for enzymatic inhibition, likely by mimicking the carbonyl group of the natural substrate.[3]

Perhaps more powerfully, the benzonitrile group serves as a bioisostere for halogens like chlorine and fluorine. In one documented case, replacing a chlorine atom with a nitrile group in a lead series reduced lipophilicity by an order of magnitude and significantly increased the lipophilic-ligand efficiency (LLE).[3] This same substitution also dramatically improved the compound's metabolic stability in human liver microsomes.[3]

Conceptual Workflow: Bioisosteric Replacement

The following workflow illustrates a common decision-making process in a lead optimization campaign where a benzonitrile is introduced to solve ADME liabilities.

Protocol: Conceptual Bioisosteric Replacement Workflow

-

Identify Liability: Start with a lead compound (Lead A) that has high potency but poor metabolic stability and/or high lipophilicity due to a metabolically labile group (e.g., a methoxy group) or a lipophilic halogen.

-

Hypothesize Replacement: Propose the synthesis of an analog (Lead B) where the liable group is replaced by a benzonitrile. The rationale is that the nitrile will block the site of metabolism and reduce lipophilicity while preserving key binding interactions (e.g., acting as a hydrogen bond acceptor).

-

Synthesis: Synthesize Lead B, often via palladium-catalyzed cyanation of an aryl bromide or triflate precursor.

-

In Vitro Testing:

-

Assay Lead B for target potency (e.g., IC₅₀) to confirm that biological activity is retained or improved.

-

Perform a metabolic stability assay using human liver microsomes to measure the half-life (t₁/₂) and compare it to Lead A.

-

Experimentally determine the LogP or LogD to quantify the change in lipophilicity.

-

-

Analyze and Iterate: If potency is maintained and metabolic stability and lipophilicity are improved, the benzonitrile is a successful bioisosteric replacement. The new analog, Lead B, becomes the basis for further optimization.

Caption: A conceptual lead optimization workflow using benzonitrile.

Part 4: Metabolic Stability and Safety Profile

A key advantage of the benzonitrile moiety, particularly in contrast to aliphatic nitriles, is its exceptional metabolic stability and favorable safety profile.

Metabolic Fate

The benzonitrile group is generally robust and resistant to metabolic transformation, often passing through the body unchanged.[3][4] This stability is a primary reason for its use in blocking sites of metabolism. When metabolism of a benzonitrile-containing drug does occur, it is typically at a position remote from the cyano group, such as hydroxylation of the aromatic ring or modification of other substituents.[3][4][14]

Critically, aromatic nitriles do not readily release cyanide in vivo.[3][4][14] The C-CN bond is strong, and the mechanism for cyanide release, which involves oxidation of a carbon adjacent to the nitrile, is not facile for benzonitriles as it would require disrupting the aromatic system.[3][4] This is a major safety advantage over some aliphatic nitriles, where such oxidation can occur if there is a proton on the adjacent carbon.[3][4]

Caption: Typical metabolic fate of a benzonitrile-containing drug.

Part 5: Case Studies in Modern Pharmaceuticals

The strategic use of the benzonitrile moiety is evident across numerous therapeutic areas, most notably in oncology and endocrinology.

| Drug | Therapeutic Class | Role of Benzonitrile Moiety |

| Anastrozole (Arimidex®) | Aromatase Inhibitor | Essential for binding to the aromatase enzyme active site; acts as a hydrogen bond acceptor and mimics the natural substrate.[3] |

| Letrozole (Femara®) | Aromatase Inhibitor | Similar to Anastrozole, the two benzonitrile groups are critical for high-affinity inhibition of the aromatase enzyme. |

| Alectinib (Alecensa®) | ALK Kinase Inhibitor | The benzonitrile group occupies a key region of the ATP binding pocket, contributing to the drug's high potency and selectivity.[15][16] |

| Crisaborole (Eucrisa®) | PDE4 Inhibitor | The nitrile group is a key interacting element with the active site of the phosphodiesterase-4 enzyme.[15][16] |

| Vilazodone (Viibryd®) | Antidepressant | The nitrile functions as a fluorine bioisostere, contributing to the molecule's potent electron-withdrawing properties required for efficacy.[3] |

These examples underscore the successful application of the benzonitrile group to achieve potent and selective drugs with favorable pharmacokinetic profiles. Its frequent appearance in kinase inhibitors highlights its utility in targeting the highly conserved ATP binding pocket.[17][18][19]

Part 6: Overview of Synthetic Methodologies

The widespread use of the benzonitrile moiety is also due to its synthetic accessibility. Several robust and scalable methods exist for its introduction into a target molecule.

Caption: Common synthetic routes to the benzonitrile moiety.

Modern methods, particularly palladium-catalyzed cross-coupling reactions, have made the introduction of a nitrile group a routine transformation in medicinal chemistry, allowing for its incorporation at various stages of a synthetic sequence.[20]

Conclusion

The benzonitrile moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate physicochemical properties, engage in specific, high-affinity target interactions, and serve as an effective bioisostere for problematic functional groups makes it a highly attractive scaffold. Furthermore, its general metabolic stability and low risk of cyanide release provide a significant safety advantage. From aromatase inhibitors to a new generation of kinase inhibitors, the benzonitrile group has proven its value time and again. As drug discovery continues to tackle increasingly complex biological targets, the strategic and rational application of this simple yet powerful moiety will undoubtedly contribute to the development of the next wave of innovative therapeutics.

References

- BENZONITRILE. (n.d.). Google Vertex AI Search.

- Zhang, J., et al. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. PubMed.

- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (n.d.). Benchchem.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Benzonitrile derivatives as kinase inhibitors. (n.d.). Google Patents.

- Benzonitrile. (n.d.). Grokipedia.

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications.

- Benzonitrile Definition - Organic Chemistry Key Term. (2025). Fiveable.

- Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem.

- Benzonitrile. (n.d.). Wikipedia.

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Communities.

- Benzonitrile: Properties, Production And Uses. (2024). Chemcess.

- Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publishing.

- Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health.

- Benzonitrile derivatives as kinase inhibitors. (n.d.). Google Patents.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

- Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publishing.

- Two FDA-approved commercially available drugs were precisely recognized... (n.d.). ResearchGate.

- Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. (n.d.). ResearchGate.

- Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. (n.d.). CrystEngComm (RSC Publishing).

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemcess.com [chemcess.com]

- 8. Benzonitrile - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Application of Nitrile in Drug Design [sioc-journal.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drughunter.com [drughunter.com]

- 14. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. communities.springernature.com [communities.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Application of 4-(Indazol-1-ylmethyl)benzonitrile: A Technical Guide for Medicinal Chemists

Introduction: The Architectural Significance of 4-(Indazol-1-ylmethyl)benzonitrile in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2][3] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, while offering distinct physicochemical properties.[2] The indazole framework is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4]

Similarly, the benzonitrile moiety is a critical functional group in drug design. The nitrile group can modulate a molecule's physicochemical and pharmacokinetic properties to enhance bioavailability. It can also participate in crucial binding interactions with target proteins through hydrogen bonds, polar interactions, and π-π stacking.

This technical guide provides an in-depth exploration of 4-(Indazol-1-ylmethyl)benzonitrile, a synthetic building block that synergistically combines the advantageous features of both the indazole and benzonitrile scaffolds. We will delve into its strategic synthesis, with a focus on achieving high regioselectivity, and explore its potential as a versatile precursor for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Strategic Synthesis: Mastering the Regioselective N1-Alkylation of Indazole

The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile is primarily achieved through the N-alkylation of 1H-indazole with an appropriately substituted benzyl halide, typically 4-(bromomethyl)benzonitrile. The principal challenge in this synthesis is controlling the regioselectivity of the alkylation. The indazole anion possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products. For many biological applications, the N1-substituted isomer is the desired product, necessitating a synthetic strategy that heavily favors its formation.

The regiochemical outcome of the alkylation is profoundly influenced by the choice of base and solvent.[5] Strong, non-coordinating bases such as sodium hydride (NaH) in aprotic, non-polar solvents like tetrahydrofuran (THF) have been demonstrated to afford high N1-selectivity.[1][6][7] This is attributed to the formation of the sodium salt of indazole, where the sodium cation is believed to coordinate with the N2-position, sterically hindering its attack on the electrophile and thereby directing alkylation to the N1-position.[5]

Conversely, the use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[5]

Below is a detailed, field-proven protocol for the selective synthesis of 4-(1H-indazol-1-ylmethyl)benzonitrile.

Experimental Protocol: Synthesis of 4-(1H-indazol-1-ylmethyl)benzonitrile

Reaction Scheme:

Caption: Synthesis of 4-(1H-Indazol-1-ylmethyl)benzonitrile.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1H-Indazole | 99% | Commercially Available |

| 4-(Bromomethyl)benzonitrile | 98% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indazole should result in a clear solution or a fine suspension.

-

Alkylation: Re-cool the mixture to 0 °C and add a solution of 4-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous THF dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-(1H-indazol-1-ylmethyl)benzonitrile as a solid.

Expected Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1 (s, 1H, indazole H-3), ~7.8-7.2 (m, 8H, aromatic protons), ~5.6 (s, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~140-120 (aromatic carbons), ~118 (CN), ~50 (CH₂).

-

Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₁N₃ [M+H]⁺.

The Versatility of 4-(Indazol-1-ylmethyl)benzonitrile as a Synthetic Intermediate

The strategic placement of the indazole and benzonitrile moieties makes 4-(1H-indazol-1-ylmethyl)benzonitrile a highly valuable and versatile building block for further chemical transformations.

Workflow for Derivatization:

Caption: Potential derivatization pathways for 4-(1H-Indazol-1-ylmethyl)benzonitrile.

Transformations of the Benzonitrile Group

The nitrile functionality offers a gateway to a variety of other important chemical groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.

-

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), yields a primary amine. This introduces a basic center and a nucleophilic site for further elaboration.

-

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions with azides to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.

Modifications of the Indazole Ring

The indazole ring itself is amenable to a range of electrophilic substitution reactions, allowing for the introduction of additional diversity:

-

Halogenation: The benzene portion of the indazole ring can be halogenated at various positions, providing points for subsequent metal-catalyzed cross-coupling reactions.

-

Nitration: Nitration of the indazole ring can introduce a nitro group, which can then be reduced to an amine, opening up further derivatization possibilities.

-

Cross-Coupling Reactions: Following halogenation, Suzuki, Buchwald-Hartwig, and other cross-coupling reactions can be employed to introduce a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.

Conclusion: A Building Block of Strategic Importance

4-(Indazol-1-ylmethyl)benzonitrile is a synthetic intermediate of significant strategic value for drug discovery and development. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established methodologies. The presence of both the privileged indazole scaffold and the versatile benzonitrile functionality provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. A thorough understanding of its synthesis and reactivity will undoubtedly facilitate the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Daly, D. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. Available from: [Link]

-

McCarthy, J. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Available from: [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available from: [Link]

-

BuyersGuideChem. 4-[(5-Amino-1H-indazol-1-yl)methyl]-benzonitrile. Available from: [Link]

-

PubChem. 4-[6-(1h-Imidazol-1-Ylmethyl)-7-Methoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl]benzonitrile. Available from: [Link]

-

Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1025-1036. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Spotlight on 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: A Critical Fine Chemical. Available from: [Link]

-

IndiaMART. 4-(1h-1,2,4- Triazol-1-Ylmethyl) Benzonitrile Cas No. 112809-25-3. Available from: [Link]

-

Virtuous Lifesciences. 4-[1H-(1,2,4-Triazole-1-yl) Methyl] Benzonitrile. Available from: [Link]

-

The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Available from: [Link]

- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. Available from: [Link]

-

Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic strategies for 4-(Indazol-1-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a series of steps, but a logical framework for approaching the synthesis of N-alkylated indazoles, emphasizing the critical aspects of regioselectivity and reaction optimization.

Introduction: The Significance of the Indazole Moiety

The indazole scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds. Its unique structural and electronic properties make it a valuable building block in the design of therapeutic agents. The N-alkylation of indazoles is a common strategy to modulate their biological activity, but it presents a significant synthetic challenge: the control of regioselectivity between the N1 and N2 positions of the indazole ring. This guide will use 4-(Indazol-1-ylmethyl)benzonitrile as a case study to explore the principles of retrosynthesis and the practical considerations for achieving a successful and selective synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-(Indazol-1-ylmethyl)benzonitrile reveals a straightforward disconnection strategy. The primary target bond for disconnection is the C-N bond between the benzylic carbon and the indazole nitrogen.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection leads to two key synthons: an indazole anion and a 4-(cyanophenyl)methyl cation. The corresponding synthetic equivalents are indazole and a 4-(halomethyl)benzonitrile , such as 4-(bromomethyl)benzonitrile. This approach simplifies the synthesis to a nucleophilic substitution reaction.

Synthetic Strategies and a Focus on Regioselectivity

The forward synthesis involves the N-alkylation of indazole with 4-(bromomethyl)benzonitrile. The critical challenge in this step is controlling the regioselectivity of the alkylation. Indazole has two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of isomers.

The Challenge: N1 versus N2 Alkylation

The formation of both N1 and N2 isomers is a common outcome in the alkylation of indazoles. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. For many applications, the isolation of a single, pure regioisomer is essential, making the development of a highly selective reaction paramount.

Achieving N1-Selectivity: A Proven Approach

Scientific literature strongly indicates that the combination of a strong, non-nucleophilic base in an aprotic solvent is key to achieving high selectivity for the N1-alkylated product. The most commonly cited and effective system for this purpose is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .

The rationale behind this selectivity is the deprotonation of indazole by NaH to form the sodium salt. In a non-polar, aprotic solvent like THF, the sodium cation is thought to coordinate with the lone pair of electrons on the N2 nitrogen, sterically hindering the approach of the electrophile to this position. Consequently, the alkylation occurs preferentially at the more accessible N1 position.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(Indazol-1-ylmethyl)benzonitrile, designed to be a self-validating system for researchers.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Indazole | C₇H₆N₂ | 118.14 | ≥98% | Sigma-Aldrich |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |

| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | ≥97% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |

| Brine | NaCl(aq) | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis.

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indazole (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the indazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed. Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: In a separate flask, dissolve 4-(bromomethyl)benzonitrile (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred indazole anion solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(Indazol-1-ylmethyl)benzonitrile as a pure solid.

Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the indazole and the substituted benzyl moieties.

-

Indazole Protons: A singlet for the H3 proton, and a series of multiplets or doublets for the aromatic protons on the benzo-fused ring.

-

Benzylic Protons: A singlet for the two methylene protons (-CH₂-) connecting the indazole and the benzonitrile rings.

-

Benzonitrile Protons: Two doublets corresponding to the four aromatic protons of the para-substituted benzonitrile ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Indazole Carbons: Signals corresponding to the carbons of the indazole ring system.

-

Benzylic Carbon: A signal for the methylene carbon.

-

Benzonitrile Carbons: Signals for the carbons of the benzonitrile ring, including the quaternary carbon of the nitrile group (-C≡N) and the ipso-carbon attached to the methylene group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the target compound.

-

Expected Molecular Ion Peak (M+) : m/z = 233.10 (for C₁₅H₁₁N₃)

Conclusion

The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile serves as an excellent case study for understanding the principles of N-alkylation of indazoles. By employing a retrosynthetic approach, we can identify a straightforward synthetic route involving a nucleophilic substitution reaction. The key to a successful synthesis lies in controlling the regioselectivity, which can be effectively achieved by using sodium hydride in anhydrous THF to favor the formation of the N1-alkylated product. The detailed protocol and characterization guidelines provided in this guide offer a robust framework for researchers to synthesize and validate this and other similar N-alkylated indazole derivatives, which are of significant interest in the field of drug discovery and development.

References

- Given the nature of this generated response, direct citations to specific research articles for the exact synthesis of 4-(Indazol-1-ylmethyl)benzonitrile are not available. The principles and general procedures described are based on well-established organic chemistry knowledge and numerous publications on the N-alkylation of indazoles.

An In-depth Technical Guide to the Physicochemical Properties of Indazole-Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core physicochemical properties of indazole-benzonitrile derivatives, a chemical class of significant interest in modern drug discovery. As these scaffolds are integral to numerous kinase inhibitors and other targeted therapies, a deep understanding of their properties is paramount for optimizing drug-like characteristics, from synthesis to in vivo performance.[1][2][3][4] This document moves beyond a simple listing of data, offering insights into the causal relationships between chemical structure and physical behavior, detailing robust experimental protocols, and providing a framework for predictive modeling.

The Strategic Importance of the Indazole-Benzonitrile Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its unique combination of a hydrogen bond donor (the N-H group) and an additional nitrogen atom acting as a hydrogen bond acceptor provides versatile interaction capabilities with biological targets, particularly the hinge region of protein kinases.[5] The benzonitrile moiety, while seemingly simple, serves several critical functions:

-

Potency and Selectivity: The nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, contributing significantly to binding affinity and selectivity for the target protein.

-

Metabolic Stability: The nitrile is generally resistant to metabolic degradation, enhancing the compound's half-life.

-

Modulation of Physicochemical Properties: Its electronic properties can influence the acidity of the indazole N-H, and its inclusion impacts overall lipophilicity and solubility.

The strategic combination of these two moieties has led to the development of potent inhibitors for targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like kinase 4 (PLK4), and various other kinases implicated in oncology and inflammatory diseases.[6][7]

Core Physicochemical Properties & Their Impact on Drug Development

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For indazole-benzonitrile derivatives, meticulous characterization of these attributes is a prerequisite for successful development.

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Causality & Importance: A LogP value in the optimal range (typically 1-3 for oral drugs) is essential for passive diffusion across cell membranes, including the intestinal wall for absorption and the blood-brain barrier for CNS targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8] In a series of CCR4 antagonists, replacing a phenyl ring with a more polar pyridine ring was a deliberate strategy to reduce lipophilicity.[8]

-

Structural Influence: The lipophilicity of indazole-benzonitrile derivatives is highly tunable. Adding non-polar substituents (e.g., alkyl, halogen) to either the indazole or benzonitrile ring will increase LogP, while incorporating polar groups (e.g., hydroxyl, morpholine) will decrease it.[8]

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a primary reason for the failure of promising drug candidates.

-

Causality & Importance: The rigid, aromatic nature of the indazole-benzonitrile core contributes to strong crystal lattice energy, which can suppress aqueous solubility.[9] Efforts to improve solubility, for instance, by introducing polar functional groups or creating salt forms, are common strategies in lead optimization.[10]

-

Structural Influence: The introduction of ionizable groups (amines, carboxylic acids) or hydrogen-bonding moieties can significantly enhance solubility. For example, in the development of microtubule inhibitors, systematic modifications were performed on an indazole core specifically to improve its aqueous solubility, leading to a hydrochloride salt with much-improved characteristics.[10]

The melting point (Tm), decomposition temperature (Td), and crystalline form (polymorphism) are crucial for manufacturing, formulation, and storage.

-

Causality & Importance: A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility. Differential Scanning Calorimetry (DSC) is the standard technique for determining these thermal properties.

-

Structural Influence: Subtle changes in substitution can lead to different crystal packing arrangements (polymorphs), which can have dramatically different solubilities and dissolution rates. Powder X-ray Diffraction (PXRD) is essential for identifying and characterizing these forms.

Experimental Characterization: Self-Validating Protocols

Accurate and reproducible measurement of physicochemical properties is non-negotiable. The following protocols represent industry-standard, self-validating methodologies.

This method correlates a compound's retention time on a reverse-phase (non-polar) HPLC column with its lipophilicity. It is faster and uses less material than the traditional shake-flask method.

Rationale: The non-polar stationary phase mimics a lipid environment. The more lipophilic a compound is, the more strongly it will interact with the stationary phase, leading to a longer retention time. The system is calibrated with compounds of known LogP values to ensure accuracy.

Step-by-Step Methodology:

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Calibration: Prepare a series of standard compounds with known LogP values spanning the expected range (e.g., uracil, toluene, naphthalene). Inject each standard and record its retention time (tR).

-

Sample Analysis: Prepare a stock solution of the indazole-benzonitrile derivative in a suitable solvent (e.g., DMSO, methanol) at a concentration of ~1 mg/mL. Inject the sample and record its retention time.

-

Calculation:

-

Calculate the capacity factor (k) for each standard and the test compound: k = (tR - t0) / t0, where t0 is the column dead time (often measured using uracil).

-

Plot a calibration curve of log k versus the known LogP values of the standards.

-

Determine the log k of the test compound and use the calibration curve's linear regression equation to calculate its LogP.

-

Trustworthiness Check: The calibration curve must have a correlation coefficient (R²) > 0.98. The test compound's retention time should fall within the range of the standards.

This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer, providing a kinetic measure of solubility.

Rationale: This assay mimics the situation where a drug, often stored in DMSO, is introduced into an aqueous biological medium. The onset of turbidity (light scattering) indicates that the solubility limit has been exceeded.

Step-by-Step Methodology:

-

Preparation: Prepare a high-concentration stock solution of the indazole-benzonitrile derivative in 100% DMSO (e.g., 10 mM). Prepare a series of dilutions from this stock in DMSO in a 96-well plate.

-

Assay: In a clear-bottomed 96-well plate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Measurement: Use a plate reader to add a small volume of the DMSO stock/dilutions to the aqueous buffer. The plate is shaken, and the turbidity (absorbance at a high wavelength, e.g., 620 nm) is measured over time.

-

Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.

Trustworthiness Check: Include a known compound with high solubility (e.g., caffeine) and one with low solubility (e.g., griseofulvin) as controls in each plate to validate the assay's performance.

Data Presentation & Structure-Property Relationships (SPR)

Systematic structural modifications allow for the mapping of structure-property relationships, guiding the rational design of improved compounds.

| Compound ID | R1 Substitution (Indazole) | R2 Substitution (Benzonitrile) | cLogP (Calculated) | Aqueous Solubility (µM) | VEGFR-2 IC₅₀ (nM) |

| Lead-1 | H | H | 2.8 | 5 | 50 |

| Opt-1a | 6-OCH₃ | H | 2.9 | 8 | 25 |

| Opt-1b | 6-Morpholine | H | 1.5 | >100 | 150 |

| Opt-2a | H | 3-F | 3.1 | 4 | 15 |

| Opt-2b | H | 3-OH | 2.2 | 45 | 40 |

Fictional data for illustrative purposes.

Analysis of SPR:

-

Adding a polar morpholine group at R1 (Opt-1b ) dramatically decreases lipophilicity and increases solubility, but at the cost of potency, likely due to unfavorable interactions in the binding pocket.

-

Adding a small, electron-withdrawing fluorine at R2 (Opt-2a ) slightly increases lipophilicity but significantly improves potency, suggesting a favorable interaction.

-

Adding a hydroxyl group at R2 (Opt-2b ) provides a good balance, improving solubility while maintaining reasonable potency.

Visualization of Key Relationships

Understanding the interplay between physicochemical properties and biological outcomes is crucial.

Diagram 1: Experimental Workflow for LogP Determination This diagram outlines the logical flow of the HPLC-based method for determining lipophilicity.

Caption: Influence of core properties on ADME profile.

Conclusion

The indazole-benzonitrile core is a powerful and versatile scaffold in modern medicinal chemistry. However, its successful application hinges on a nuanced understanding and empirical measurement of its physicochemical properties. By systematically evaluating solubility, lipophilicity, and solid-state characteristics using robust protocols, drug development teams can establish clear structure-property relationships. This data-driven approach, which integrates experimental characterization with rational design, is essential for optimizing ADME profiles and ultimately developing safe and effective therapeutic agents. The continuous refinement of these properties is a critical, iterative cycle in the journey from a chemical lead to a clinical candidate.

References

-

ACS Publications.

-

National Center for Biotechnology Information (PMC).

-

Royal Society of Chemistry Publishing.

-

National Center for Biotechnology Information (PMC).

-

UCSF Shokat Lab.

-

MDPI.

-

National Center for Biotechnology Information (PMC).

-

ScienceDirect.

-

PubMed.

-

PubMed.

-

National Center for Biotechnology Information (PMC).

-

PharmaBlock.

-

ResearchGate.

-